molecular formula C24H18Cl3N3OS B2495729 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207000-53-0

2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2495729
CAS No.: 1207000-53-0
M. Wt: 502.84
InChI Key: KYBABLSKAFUXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS Number 1207000-53-0) is a high-potency synthetic small molecule of significant interest in medicinal chemistry research, particularly in the investigation of new anti-diabetic agents . With a molecular formula of C24H18Cl3N3OS and a molecular weight of 502.84 g/mol, this compound is a derivative featuring a conjugated heterocyclic core structure . Its primary researched application is as a potent and selective inhibitor of the α-glucosidase enzyme, a key therapeutic target for the management of Type 2 Diabetes Mellitus (T2DM) . Inhibiting α-glucosidase slows the digestion of carbohydrates, delaying glucose absorption and reducing postprandial blood sugar levels . In enzymatic assays, this compound demonstrated exceptional inhibitory activity with an IC50 value of 3.2 ± 0.3 µM, making it approximately 250-fold more potent than the standard drug acarbose (IC50 = 750.0 µM) . Kinetic studies have revealed that it acts as a competitive inhibitor, effectively binding to the active site of the enzyme . The molecular structure incorporates a 1H-imidazole scaffold linked via a thioether bridge to an acetamide group, a configuration known to optimize interactions with the enzyme's active site . The presence of chlorophenyl and dichlorophenyl substituents is critical for its high binding affinity and potency . This product is supplied for non-human, in-vitro research applications. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers can leverage this compound as a valuable tool for biochemical assay development, enzyme kinetics studies, and as a lead structure for the design of novel anti-hyperglycemic therapeutics .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl3N3OS/c1-15-5-8-18(9-6-15)29-23(31)14-32-24-28-13-22(16-7-10-20(26)21(27)11-16)30(24)19-4-2-3-17(25)12-19/h2-13H,14H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBABLSKAFUXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the formation of the imidazole ring, followed by the introduction of chlorophenyl groups. The final step involves the thiolation and acetylation reactions to complete the structure.

Industrial Production Methods: Industrial production might involve optimizations for scalability, including the use of catalysts and high-yield reaction conditions. Techniques such as solvent extraction, crystallization, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, especially at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

  • Reduction: The chlorophenyl groups might be subject to reduction under strong reducing conditions, potentially yielding less chlorinated analogs.

  • Substitution: The imidazole ring can undergo electrophilic substitution reactions, which can modify its chemical properties and biological activity.

Common Reagents and Conditions Used:

  • Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Catalytic hydrogenation with palladium or chemical reduction using lithium aluminum hydride.

  • Substitution: Electrophilic reagents such as alkyl halides for alkylation, or acyl chlorides for acylation.

Major Products Formed from These Reactions:

  • Sulfoxides: or sulfones from oxidation.

  • Dechlorinated: analogs from reduction.

  • Substituted imidazole derivatives: from electrophilic substitution.

Scientific Research Applications

Chemistry: This compound serves as a valuable intermediate in organic synthesis, aiding in the development of novel molecules with potential pharmacological activity.

Biology and Medicine: Research indicates that derivatives of this compound may possess significant biological activity, including antifungal, antibacterial, and anticancer properties

Industry: Beyond pharmaceuticals, it may find applications in the development of specialized agrochemicals, due to its potential bioactivity against plant pathogens.

Mechanism of Action

Molecular Targets and Pathways: The biological activity of 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide likely involves interactions with specific enzymes or receptors. The imidazole ring can bind to heme-containing enzymes, while the chlorophenyl groups may interact with various protein sites, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide
  • Structure : Features a thiazole ring instead of imidazole, with a 3,4-dichlorophenyl group directly attached to the acetamide backbone.
  • Key Differences :
    • The absence of a thioether bridge reduces molecular flexibility.
    • Thiazole vs. imidazole alters electronic properties (e.g., dipole moments) and hydrogen-bonding capacity.
2.1.2. HC030031 (2-(1,3-Dimethyl-2,6-Dioxo-1,2,3,6-Tetrahydro-7H-Purin-7-yl)-N-(4-Isopropylphenyl)Acetamide)
  • Structure : Contains a purine-derived heterocycle instead of imidazole, with a bulky isopropylphenyl group.
  • Key Differences :
    • The purine core enhances π-π stacking interactions but reduces halogen-mediated hydrophobicity.
    • Bulkier substituents may limit membrane permeability compared to the target compound’s p-tolyl group.
  • Activity: Known as a TRPV1 antagonist, highlighting the role of acetamide derivatives in ion channel modulation .
2.1.3. CPA (2-((5-((2-Chlorophenyl)(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Methyl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(p-Tolyl)Acetamide)
  • Structure: Shares the p-tolyl acetamide and thioether linkage but incorporates a thieno-pyridine-oxadiazole hybrid core.
  • Key Differences: The oxadiazole-thienopyridine system introduces additional hydrogen-bond acceptors. Reduced chlorination (single 2-chlorophenyl vs. dual 3-chloro/3,4-dichlorophenyl) decreases lipophilicity.

Pharmacological and Physicochemical Comparison

Parameter Target Compound 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide HC030031 CPA
Core Heterocycle Imidazole Thiazole Purine Oxadiazole-Thienopyridine
Halogenation 3-Chlorophenyl + 3,4-Dichlorophenyl 3,4-Dichlorophenyl None (purine) 2-Chlorophenyl
Thioether Linkage Present Absent Absent Present
LogP (Predicted) ~4.2 (highly lipophilic) ~3.8 ~3.5 ~3.9
Hydrogen-Bond Acceptors 5 4 6 7
Reported Bioactivity Potential kinase/CDK inhibition (inferred) Antibiotic/penicillin-like activity TRPV1 antagonism Not yet reported (theoretical)

Biological Activity

The compound 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorophenyl and 3,4-dichlorophenyl derivatives with thioacetamide and p-toluidine. The structural characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the formation of the desired compound.

Anticancer Properties

Numerous studies have evaluated the anticancer properties of imidazole derivatives. The compound has shown promising results against various cancer cell lines:

  • Cell Line Sensitivity : In vitro studies indicated that the compound exhibited significant cytotoxicity against several cancer cell lines:
    • PC-3 (Prostate Cancer) : IC50 = 0.67 µM
    • HCT-116 (Colon Cancer) : IC50 = 0.80 µM
    • ACHN (Renal Cancer) : IC50 = 0.87 µM .

These values suggest that the compound may inhibit cell proliferation effectively across different cancer types.

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. For instance, it may inhibit epidermal growth factor receptor (EGFR) signaling, which is critical in many cancers.

Case Studies

Several case studies have documented the effects of similar imidazole derivatives in clinical settings:

  • Study on Leukemia Cells : A derivative similar to the target compound was tested against K-562 leukemia cells, demonstrating a significant growth inhibition percentage (GP) of 18.22% at a concentration of 105M10^{-5}M .
  • Breast Cancer : Another study highlighted that compounds with structural similarities showed effective inhibition on T-47D breast cancer cells, indicating potential for therapeutic use in hormone-responsive cancers .

Comparative Analysis

A comparative analysis table summarizing the IC50 values of various imidazole derivatives against different cancer cell lines is provided below:

Compound NameCell LineIC50 (µM)
Compound APC-30.67
Compound BHCT-1160.80
Compound CACHN0.87
Compound DK-56218.22% GP
Compound ET-47DSignificant inhibition

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the imidazole core. Key steps include:
  • Coupling Reactions : Use of dichloromethane or ethanol as solvents with triethylamine as a catalyst to facilitate thioacetamide bond formation .
  • Purification : Recrystallization (e.g., using ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the final product .
  • Industrial Optimization : Continuous flow reactors and automated monitoring systems enhance reproducibility and scalability .
Parameter Optimal Conditions Impact on Yield/Purity
SolventDichloromethane or ethanolHigher solubility of intermediates
CatalystTriethylamineAccelerates nucleophilic substitution
Temperature25–60°C (depending on step)Avoids side reactions

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the imidazole and aromatic rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., observed m/z 456.0 vs. calculated) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. How is initial biological screening for antimicrobial activity conducted?

  • Methodological Answer :
  • In Vitro Assays :
  • Broth Microdilution : Determines minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Zone of Inhibition : Agar diffusion tests to compare efficacy against structural analogs .
  • Controls : Include standard antibiotics (e.g., fluconazole for fungi) to benchmark activity .

Q. What factors influence the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Temperature : Store at –20°C in inert atmospheres (argon) to prevent oxidation .
  • Light Sensitivity : Amber vials mitigate photodegradation of the thioether group .
  • Solubility : DMSO stock solutions (10 mM) should be aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. What strategies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450, kinases) using fluorogenic substrates .
  • Molecular Docking : Simulations (AutoDock Vina) predict binding poses in enzyme active sites; validate with site-directed mutagenesis .
  • Comparative Studies : Test analogs (e.g., lacking 3,4-dichlorophenyl) to identify critical pharmacophores .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :
  • Key Modifications :
  • Chlorine Substitution : Removal of 3-Cl from phenyl reduces lipophilicity and antimicrobial activity by 60% .
  • Imidazole Ring : Replacing sulfur with oxygen decreases metabolic stability .
  • Example Analogs :
Analog Structural Variation Biological Impact
2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamideLacks 3-chlorophenylReduced antifungal activity (MIC ↑2-fold)
N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamideAltered aryl positionsImproved solubility, lower cytotoxicity

Q. How can researchers reconcile discrepancies between in vitro and in vivo bioactivity data?

  • Methodological Answer :
  • Pharmacokinetic Profiling :
  • ADME Studies : Measure plasma half-life (e.g., rodent models) to assess bioavailability limitations .
  • Metabolite Identification : LC-MS/MS detects hydroxylated or glucuronidated metabolites that reduce efficacy .
  • Formulation Adjustments : Use liposomal encapsulation to enhance tissue penetration .

Q. What computational approaches predict the compound’s molecular targets?

  • Methodological Answer :
  • Chemoproteomics : Activity-based protein profiling (ABPP) identifies off-target interactions .
  • Machine Learning : Train models on PubChem BioAssay data to prioritize kinase or GPCR targets .
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox reactivity .

Q. How do researchers address solubility challenges in biological assays?

  • Methodological Answer :
  • Co-solvents : Use cyclodextrins or PEG-400 to maintain solubility in aqueous buffers without cytotoxicity .
  • Prodrug Design : Introduce phosphate esters hydrolyzed in vivo to improve water solubility .

Data Contradiction Analysis

  • Synthesis Yields : reports 65–70% yields using dichloromethane, while cites 80% with ethanol. This discrepancy may arise from differences in intermediate stability or purification efficiency.
  • Biological Activity : Antimicrobial MIC values vary between studies due to strain-specific resistance mechanisms . Standardized CLSI protocols are recommended for cross-study comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.